Cas no 1450-72-2 (2'-Hydroxy-5'-methylacetophenone)

2 '- hydroxy-5' - methylacetophenone is a kind of alkyl phenyl ketone, which contains an alkyl substituted ketone and a phenyl aromatic compound
2'-Hydroxy-5'-methylacetophenone structure
1450-72-2 structure
2'-Hydroxy-5'-methylacetophenone
1450-72-2
C9H10O2
150.1745
MFCD00002380
41383
15068

2'-Hydroxy-5'-methylacetophenone Properties

Names and Identifiers

    • 1-(2-Hydroxy-5-methylphenyl)ethanone
    • 1-(2-hydroxy-5-methylphenyl)-ethanon
    • 1-Hydroxy-2-acetyl-4-methylbenzene
    • 2’-Hydroxy-5’-methylacetophenon
    • 5’-Methyl-2’-hydroxyacetophenone
    • Acetophenone, 2'-hydroxy-5'-methyl-
    • Acetophenone,2’-hydroxy-5’-methyl- Ethanone,1-(2-hydroxy-5-methylphenyl)- o-Acetyl-p-cresol
    • 1-(2-HYDROXY-5-METHYLPHENYL)ETHAN-1-ONE 1-(2-HYDROXY-5-METHYLPHENYL)ETHANONE
    • 1-(2-HYDROXY-5-METHYLPHENYL)-1-ETHANONE
    • 2-ACETYL-4-METHYLPHENOL
    • 2-HYDROXY-5-METHYLACETOPHENONE
    • AURORA 16683
    • ASISCHEM D38759
    • TIMTEC-BB SBB005399
    • 1-(2-hydtoxy-5-methylphenyl)etnanone
    • 2'-Hydroxy-5'-methylacetophenone
    • 2′-Hydroxy-5′-methylacetophenone
    • 1-(2-HYDROXY-5-METHYLPHENYL)ETHAN-1-ONE
    • Ethanone, 1-(2-hydroxy-5-methylphenyl)-
    • 5-methyl-2-hydroxyacetophenone
    • o-Acetyl-p-cresol
    • EOS-61730
    • OTAVA-BB BB7013941401
    • 1-(2-Hydroxy-5-methyl-phenyl)-ethanone
    • YNPDFBFVMJNGKZ-UHFFFAOYSA-N
    • 11661U1ZEN
    • Ethanone,1-(2-hydroxy-5-methylphenyl)-
    • 2 -Hydroxy-5 -methylacetophenone
    • 1-acetyl-2-hydrox
    • DTXSID9061702
    • Q27251292
    • BP-12459
    • SCHEMBL471440
    • FEMA NO. 4594
    • AKOS000266093
    • 5'-METHYL-2'-HYDROXYACETOPHENONE
    • Z85923114
    • 1450-72-2
    • NSC 26458
    • NSC-26458
    • J-008048
    • 2 inverted exclamation mark -Hydroxy-5 inverted exclamation mark -methylacetophenone
    • 1-(2-Hydroxy-5-methylphenyl)ethanone, 9CI
    • MFCD00002380
    • NCIOpen2_000252
    • NSC26458
    • 2-Hydroxy-5-methyl acetophenone
    • HY-W100681
    • NSC63363
    • SDCCGMLS-0065880.P001
    • SY048474
    • FT-0612556
    • NSC 63363
    • CHEMBL4444601
    • InChI=1/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H
    • UNII-11661U1ZEN
    • NS00021663
    • NSC-63363
    • 1-(2-Hydroxy-5-methylphenyl)ethanone #
    • CS-0153323
    • PD171706
    • H0790
    • 2'-Hydroxy-5'-methylacetophenone, 98%
    • Methyl 6-hydroxy-m-tolyl ketone
    • 5D-073
    • 2'-hydroxy-5'-methyl-acetophenone
    • 1-(2-Hydroxy-5-methylphenyl)-Ethanone
    • EN300-18588
    • EINECS 215-915-2
    • 2-Acetyl-p-cresol
    • CHEBI:179659
    • DB-011374
    • 1-(2-Hydroxy-5-Methylphenyl)Ethan-1-One
    • ALBB-019497
    • 2-Hydroxy-5-methylacetophenone
    • STK727255
    • 2-Acetyl-4-methylphenol
    • +Expand
    • MFCD00002380
    • YNPDFBFVMJNGKZ-UHFFFAOYSA-N
    • 1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3
    • O([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C(C([H])([H])[H])=O
    • 1364840

Computed Properties

  • 150.06800
  • 1
  • 2
  • 1
  • 150.06808
  • 11
  • 154
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • 9
  • 0
  • 37.3

Experimental Properties

  • 1.90320
  • 37.30000
  • 1.5369 (estimate)
  • Insoluble in water.
  • 112-114 °C/12 mmHg
  • 45.0 to 49.0 deg-C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • 4594 | 2-HYDROXY-5-METHYLACETOPHENONE
  • Yellow crystals.
  • Not determined
  • 1.079

2'-Hydroxy-5'-methylacetophenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AA72964-1g
2'-Hydroxy-5'-methylacetophenone
1450-72-2 98%
1g
$7.00 2024-04-20
Ambeed
A325803-1g
1-(2-Hydroxy-5-methylphenyl)ethanone
1450-72-2 98%
1g
$9.0
Apollo Scientific
OR1126-5g
2'-Hydroxy-5'-methylacetophenone
1450-72-2 98%
5g
£42.00 2023-09-02
AstaTech
62590-5/G
O-ACETYL-P-CRESOL
1450-72-2 97%
5g
$40 2023-09-16
Crysdot LLC
CD12141396-100g
1-(2-Hydroxy-5-methylphenyl)ethanone
1450-72-2 98%
100g
$218 2024-07-18
Enamine
EN300-18588-0.05g
1-(2-hydroxy-5-methylphenyl)ethan-1-one
1450-72-2 95%
0.05g
$19.0 2023-09-18
eNovation Chemicals LLC
D555318-5g
1-(2-Hydroxy-5-Methylphenyl)ethanone
1450-72-2 97%
5g
$200 2022-09-09
Fluorochem
227889-5g
1-(2-Hydroxy-5-methylphenyl)ethanone
1450-72-2 98%
5g
£14.00 2022-02-28
Key Organics Ltd
5D-073-1MG
1-(2-hydroxy-5-methylphenyl)-1-ethanone
1450-72-2 >95%
1mg
£37.00 2023-09-09
MedChemExpress
HY-W100681-1g
2'-Hydroxy-5'-methylacetophenone
1450-72-2 99.97%
1g
¥350 2024-04-20

2'-Hydroxy-5'-methylacetophenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1
Reference
A convenient and efficient synthesis of 2-thio-5-hydroxy-5H-[1]benzopyrano[4,3-d]pyrimidines via ultrasonic irradiation compared with conventional method
By Dhokale, Namdeo T. et al, Current Research in Green and Sustainable Chemistry, 2022, 5, 100282

Synthetic Circuit 2

Reaction Conditions
1.1S:Ac2O
2.1R:AlCl3
Reference
Synthesis, characterization and biological activities of pyrazole based heterocycles
By Kale, Nitin V. et al, Asian Journal of Chemistry, 2022, 34(3), 583-590

Synthetic Circuit 3

Reaction Conditions
1.1
2.1R:AlCl3
Reference
Bioactivity study of thiophene and pyrazole containing heterocycles
By Kale, Nitin V. et al, Oriental Journal of Chemistry, 2021, 37(4), 891-899

Synthetic Circuit 4

Reaction Conditions
1.1R:AcOH, R:LiClO4, R:H2O, C:DDQ, S:MeCN, 48 h, rt
Reference
Electrophotocatalytic C-H Heterofunctionalization of Arenes
By Huang, He and Lambert, Tristan H., Angewandte Chemie, 2021, 60(20), 11163-11167

Synthetic Circuit 5

Reaction Conditions
1.1R:C5H5N
2.1R:AlCl3, heated
Reference
Synthesis, characterization and antibacterial activity of nanocrystalline Ni(II)-6-methyl-4-oxo-4H-chromene-3-carbaldehyde complex
By Kolhe, N. H. et al, Asian Journal of Chemistry, 2017, 29(1), 119-123

Synthetic Circuit 6

Reaction Conditions
1.13 h, reflux
2.1R:AlCl3, 8 h, 110°C
Reference
Synthesis of 4-methoxy-1,3-benzenediolylhydrazones and evaluation of their anti-platelet aggregation activity
By Wang, Chaoqing et al, Iranian Journal of Pharmaceutical Research, 2019, 18(4), 1803-1815

Synthetic Circuit 7

Reaction Conditions
1.1S:PhMe, 6 h, 423K
Reference
Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts
By Lin, Ronghe et al, Catalysis Science & Technology, 2020, 10(13), 4282-4292

Synthetic Circuit 8

Reaction Conditions
1.1R:C5H5N, S:CH2Cl2, 0°C → rt; 5 h, rt
2.1R:AlCl3, 0°C → 120°C; 5 h, 120°C
Reference
Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates
By Kurma, Siva Hariprasad et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127341

Synthetic Circuit 9

Reaction Conditions
1.1
Reference
Synthesis of substituted bromo-nitro-flavanones and 3,5-diaryl-4-aroylisoxazolines
By Dhirbassi, Suresh D. and Dighade, Surendra R., Rasayan Journal of Chemistry, 2014, 7(1), 33-38

Synthetic Circuit 10

Reaction Conditions
1.190°C
2.1C:AlCl3, 5 h, 120°C; cooled
2.2R:NH4Cl, neutralized
Reference
Novel p-Functionalized Chromen-4-on-3-yl Chalcones Bearing Astonishing Boronic Acid Moiety as MDM2 Inhibitor: Synthesis, Cytotoxic Evaluation and Simulation Studies
By Bhatia, Richa K. et al, Medicinal Chemistry (Sharjah, 2020, 16(2), 212-228

Synthetic Circuit 11

Reaction Conditions
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
Reference
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Synthetic Circuit 12

Reaction Conditions
1.1
2.1R:AlCl3
Reference
Synthesis, characterisation and antimicrobial screening of some new thiazolyl chromones and pyrazoles
By Landage, V. P. et al, Indian Journal of Chemistry, 2019, 58B(8), 916-920

Synthetic Circuit 13

Reaction Conditions
1.1
2.1R:AlCl3, 45 min, 120°C
Reference
Synthesis of some novel chalcones derived from P-cresol and aromatic aldehydes
By Kurhade, G. H. et al, European Journal of Biomedical and Pharmaceutical Sciences, 2018, 5(6), 1-2

Synthetic Circuit 14

Reaction Conditions
1.1R:C5H5N, S:CH2Cl2, 0°C → rt; 3 h, rt
2.1R:NaHCO3, C:AlCl3, S:H2O, S:PhCl, 0°C; 0°C → 100°C; overnight, 100°C; 100°C → rt
2.2R:HCl, S:H2O, S:CH2Cl2, 0°C
Reference
NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization
By Ding, Chaochao et al, ChemCatChem, 2018, 10(23), 5397-5401

2'-Hydroxy-5'-methylacetophenone Raw materials

2'-Hydroxy-5'-methylacetophenone Preparation Products

2'-Hydroxy-5'-methylacetophenone Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:1450-72-2)
SUN YAO
18064098002
1248580055@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:1450-72-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:1450-72-2)
A LA DING
anhua.mao@aladdin-e.com

2'-Hydroxy-5'-methylacetophenone Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1450-72-2)2'-Hydroxy-5'-methylacetophenone
A3147
99%/99%
100g/500g
207.0/887.0